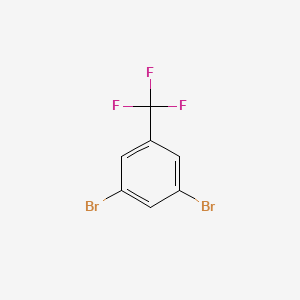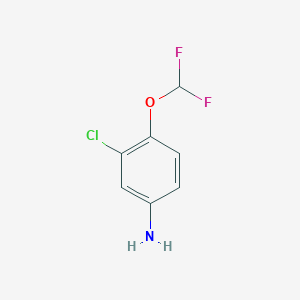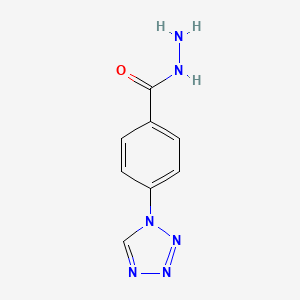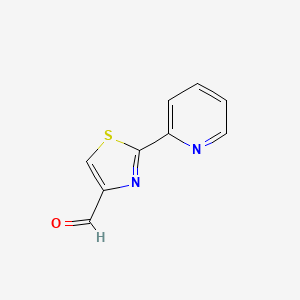
4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
Übersicht
Beschreibung
4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sustainable Materials and Polymers
HMF and its derivatives, such as 2,5-furandicarboxylic acid, play a crucial role in the synthesis of new-generation polymers and functional materials, offering a renewable alternative to petrochemical feedstocks. These advancements are critical for developing sustainable plastics and composites with reduced environmental impact (Chernyshev, Kravchenko, & Ananikov, 2017).
Biofuels and Energy
The conversion of biomass into furanic derivatives has shown potential for producing sustainable biofuels. Furfural and HMF can be transformed into fuel additives and biofuels, contributing to the reduction of reliance on fossil fuels and promoting energy sustainability (Zhao, Lu, Xu, Zhu, & Wang, 2021).
Pharmaceutical Applications
Furan derivatives are explored for their pharmaceutical potential, including the synthesis of bioactive nucleobases and nucleosides. These compounds are investigated for their antiviral, antitumor, and antimicrobial properties, demonstrating the versatility of furanic compounds in drug development (Ostrowski, 2022).
Wirkmechanismus
Target of Action
It’s worth noting that furan derivatives, such as 5-hydroxymethylfurfural (hmf), have been recognized for their substantial biological activity .
Mode of Action
Furan derivatives are known for their considerable chemical reactivity . For instance, HMF, a furan derivative, has been used in the synthesis of various compounds through reactions involving its aldehyde and alcohol functionalities .
Biochemical Pathways
Furan derivatives, including hmf, have been used as precursors in the synthesis of various compounds, indicating their potential to influence multiple biochemical pathways .
Result of Action
Furan derivatives have been noted for their potential in the synthesis of various compounds, suggesting a broad range of possible effects .
Action Environment
The action, efficacy, and stability of 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid can be influenced by various environmental factors. For instance, the synthesis of HMF, a furan derivative, from biomass has been achieved using specific catalysts and solvent systems . Such factors could potentially influence the action of this compound.
Biochemische Analyse
Biochemical Properties
4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for enzymes like aldehyde dehydrogenase, which catalyzes the oxidation of the hydroxymethyl group to a carboxyl group. Additionally, this compound can bind to proteins involved in cellular signaling pathways, influencing their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate signaling pathways related to oxidative stress, leading to the upregulation of antioxidant genes. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it can inhibit the activity of certain oxidoreductases, thereby modulating the redox state of the cell. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its impact on gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function. At high doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Studies have identified threshold doses beyond which the adverse effects of this compound become significant .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450, leading to the formation of various metabolites. These metabolic transformations can affect the levels of key metabolites within the cell, thereby influencing metabolic flux and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals. Its localization within these compartments can modulate its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
4-[5-(hydroxymethyl)furan-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6,13H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNEPQDECMJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360518 | |
| Record name | 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53782-69-7 | |
| Record name | 4-[5-(Hydroxymethyl)-2-furanyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53782-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)


![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)


![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)
